molecular formula C12H12F3NO2 B15091095 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid

Katalognummer: B15091095
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: WIBNHSQHOQJTSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a benzoic acid moiety substituted with a fluorine atom

Vorbereitungsmethoden

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring:

    Attachment of the benzoic acid moiety: The benzoic acid moiety is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Introduction of the fluorine atom on the benzoic acid:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the piperidine ring and the benzoic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, often through hydrogen bonding and van der Waals interactions. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid can be compared with similar compounds such as:

These compounds share the difluoropiperidine moiety but differ in their additional functional groups, which can lead to variations in their chemical properties and applications

Eigenschaften

Molekularformel

C12H12F3NO2

Molekulargewicht

259.22 g/mol

IUPAC-Name

4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzoic acid

InChI

InChI=1S/C12H12F3NO2/c13-9-7-8(11(17)18)1-2-10(9)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2,(H,17,18)

InChI-Schlüssel

WIBNHSQHOQJTSA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.